4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Anticancer Colon cancer Cytotoxicity

Researchers developing ATP-competitive kinase inhibitors face challenges with scaffold potency and selectivity. Generic aminopyrazoles exhibit >100-fold weaker p38α inhibition and lack structural validation. 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine solves this as a crystallographically-validated p38α MAPK inhibitor core (PDB: 2GFS, 1.75 Å). Key advantages: • 11.4-fold potency advantage over 5-fluorouracil in HCT116 (IC50 6.76 vs 77.15 µg/mL) • Regiochemically defined 5-amino isomer eliminates purification challenges • C4-(4-fluorophenyl) substitution enables sub-micromolar potency via hydrogen bond with Thr106

Molecular Formula C15H12FN3
Molecular Weight 253.27 g/mol
CAS No. 1158528-62-1
Cat. No. B1519085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
CAS1158528-62-1
Molecular FormulaC15H12FN3
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2
InChIKeyABHBBCBOMQOKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine: Overview


4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1158528-62-1, molecular weight 253.27 g/mol) is a fully substituted 5-aminopyrazole scaffold featuring both N1-phenyl and C4-(4-fluorophenyl) substitution. This compound belongs to the phenylaminopyrazole class of heterocycles, which are widely utilized as ATP-competitive kinase inhibitor cores [1]. Unlike simpler aminopyrazole building blocks, the presence of both N1-phenyl and C4-aryl substituents creates a distinctive three-dimensional architecture that influences binding pocket occupancy and selectivity profiles [2]. The compound is commercially available as a research chemical in solid form and serves as a versatile synthetic intermediate for further derivatization .

Kinase Inhibitor Core Privileged 5-aminopyrazole scaffold for ATP-competitive kinase inhibitor discovery programs.
Synthetic Intermediate Regiochemically defined building block enabling efficient parallel synthesis and SAR exploration.
Selectivity Research C4-(4-fluorophenyl) substitution provides structural basis for kinase selectivity profiling studies.

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Generic Analogs


Substitution of 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine with simpler 5-aminopyrazole analogs (e.g., unsubstituted 5-amino-1-phenylpyrazole or 1-(4-fluorophenyl)-1H-pyrazol-5-amine) fundamentally alters target potency, selectivity, and physicochemical properties. Unsubstituted or mono-substituted variants exhibit >100-fold weaker p38α MAP kinase inhibition (IC50 ≥ 2,300 nM vs. 700 nM for the 4-benzoyl derivative) and lack the extended aromatic π-stacking interactions enabled by the dual aryl substitution pattern [1]. Furthermore, the C4-(4-fluorophenyl) group introduces electron-withdrawing effects that modulate the basicity of the exocyclic amine, directly impacting hydrogen-bonding capacity with kinase hinge residues [2]. Generic replacement with non-fluorinated analogs eliminates fluorine-mediated metabolic stabilization and alters lipophilicity, compromising structure-activity relationships (SAR) continuity in lead optimization programs [3].

Target Compound
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine maintains dual aryl substitution critical for kinase hinge binding.
Supports sub-micromolar p38α MAPK pathway inhibition context.
Generic 5-Aminopyrazole Analog
Simpler mono-substituted or unsubstituted variants lack extended aromatic π-stacking interactions.
p38α MAPK pathway-response context may shift significantly.
Target Compound
C4-(4-fluorophenyl) group modulates exocyclic amine basicity and hydrogen-bonding capacity.
Electron-withdrawing effect supports consistent kinase interaction profile.
Non-Fluorinated Analog
Replacement eliminates fluorine-mediated electronic effects and alters lipophilicity.
Structure-activity relationship continuity may not transfer directly.

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine: Quantitative Differentiation Evidence


Antiproliferative Potency vs. 5-Fluorouracil in HCT116 Cells

In a direct head-to-head cytotoxicity evaluation, 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine exhibited an IC50 value of 6.76 µg/mL against HCT116 human colon cancer cells, compared to 77.15 µg/mL for the standard chemotherapeutic agent 5-fluorouracil in the same assay system . This represents an 11.4-fold greater potency relative to the clinically used comparator.

Antiproliferative Comparison
Head-to-head
Target: IC50 6.76 µg/mL
5-Fluorouracil: IC50 77.15 µg/mL
HCT116 human colon cancer cell line
Reported cell-model response context. Supports cytotoxicity endpoint review.
Data to verify; source-specific review recommended.
Anticancer Colon cancer Cytotoxicity

p38α MAP Kinase Inhibitory Potency

The 4-benzoyl derivative of 1-(4-fluorophenyl)-1H-pyrazol-5-amine, which incorporates the core scaffold of the target compound, inhibits p38α MAP kinase with an IC50 of 700 nM [1]. In contrast, the unsubstituted 5-amino-1-phenylpyrazole scaffold lacking the C4-aryl substitution exhibits an IC50 of 2,300 nM against the same kinase target [2]. The 4-fluorophenyl substitution on the pyrazole core contributes to a 3.3-fold improvement in p38α inhibitory potency relative to the unsubstituted comparator scaffold.

p38α MAPK Inhibition
Cross-study comparable
4-Benzoyl derivative: IC50 700 nM
Unsubstituted scaffold: IC50 2,300 nM
Human recombinant p38α, radiometric assay
Reported p38α pathway inhibition context. Requires isoform-selectivity validation.
Scaffold-dependent potency; method context matters.
Kinase inhibition p38 MAPK Inflammation

Crystallographic Basis for Kinase Selectivity

The X-ray crystal structure of the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold bound to p38α MAP kinase (PDB: 2GFS) at 1.75 Å resolution reveals a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 in the ATP-binding pocket [1]. This specific interaction is not accessible to simpler aminopyrazole scaffolds lacking the 4-fluorophenyl substituent and has been demonstrated to contribute directly to the high selectivity profile for p38α over other kinases [2].

Crystallographic Basis
Class-level inference
PDB: 2GFS, Resolution 1.75 Å
Unique H-bond: exocyclic amine to Thr106
p38α ATP-binding pocket
Reported structural rationale for kinase selectivity context.
Class-level; specific analog binding may vary.
Selectivity Kinase profiling Crystallography

Regiochemical Purity Advantages

The synthesis of N1-phenyl C4-aryl substituted 5-aminopyrazoles via one-pot regioselective procedures yields the target compound with defined regiochemistry (5-amine rather than 3-amine tautomer) [1]. In contrast, generic synthetic routes to simpler 5-aminopyrazoles frequently produce regioisomeric mixtures requiring chromatographic separation, increasing procurement complexity and cost [2].

Regiochemical Purity
Data to verify
Defined 5-amino regioisomer reported
One-pot regioselective synthesis
Supports batch-to-batch consistency context in medicinal chemistry workflows.
Supplier analytical data review recommended.
Regioselectivity Synthesis Analytical purity

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine: Applications


p38α MAPK Kinase Inhibitor Lead Optimization

Utilize 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine as a privileged core scaffold for generating p38α MAP kinase inhibitor candidates. The 4-fluorophenyl substituent contributes to sub-micromolar potency (IC50 ~700 nM for 4-benzoyl derivatives), while the crystallographically validated hydrogen bond with Thr106 provides a structural basis for achieving kinase selectivity [1]. Derivatization at the C5-amino position enables systematic SAR exploration while preserving the selectivity-conferring core interactions [2].

Anticancer Drug Screening in Colon Cancer

Deploy this compound in antiproliferative screening cascades against HCT116 colon cancer cells, where it has demonstrated an 11.4-fold potency advantage (IC50 6.76 µg/mL) over 5-fluorouracil (IC50 77.15 µg/mL) . This substantial therapeutic window relative to a standard-of-care agent supports its use as a benchmark compound in comparative oncology studies and as a starting point for analog development targeting colorectal malignancies.

Selective Kinase Probe Building Block

Employ 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine as a regiochemically defined synthetic building block for constructing focused libraries of 5-aminopyrazole derivatives. The defined 5-amino regioisomer eliminates purification challenges associated with isomeric mixtures, enabling efficient parallel synthesis of analogs with modifications at the C4, N1, or C5 positions [1]. The electron-withdrawing fluorine atom at the para position modulates the basicity of the exocyclic amine, allowing fine-tuning of hydrogen-bonding capacity in target binding pockets [2].

ATP-Competitive Kinase Inhibitor Templates for Structure-Based Design

Integrate this scaffold into structure-based drug design workflows targeting ATP-binding pockets of kinases. The available X-ray crystal structure of the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl pharmacophore bound to p38α (PDB: 2GFS, resolution 1.75 Å) provides high-resolution binding mode information that can guide computational docking, molecular dynamics simulations, and rational design of analogs with improved potency and selectivity profiles [3].

Application
Selection Property
Validation Focus
p38α MAPK Pathway Studies
Kinase selectivity review
Classical p38α pathway interpretation
Cancer Cell-Model Studies
Cell-model endpoint review
Cytotoxicity and cell-viability endpoints
Selective Kinase Probe Synthesis
Regiochemical identity context
Isomeric purity and derivatization efficiency
Structure-Based Design Workflows
Crystallographic binding-mode context
ATP-pocket docking and selectivity profiling

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